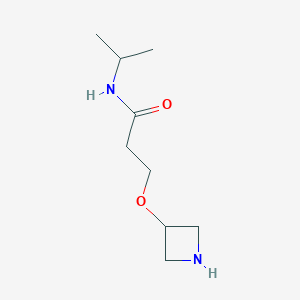
3-(Azetidin-3-yloxy)-N-isopropylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azetidin-3-yloxy)-N-isopropylpropanamide is a heterocyclic compound containing an azetidine ring Azetidines are four-membered saturated heterocycles containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yloxy)-N-isopropylpropanamide typically involves the formation of the azetidine ring followed by functionalization. One common method involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction to obtain the starting (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one. This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
化学反応の分析
Types of Reactions
3-(Azetidin-3-yloxy)-N-isopropylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.
Substitution: The azetidine ring can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring can yield azetidinones, while reduction can lead to the formation of amines.
科学的研究の応用
3-(Azetidin-3-yloxy)-N-isopropylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(Azetidin-3-yloxy)-N-isopropylpropanamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the functional groups attached to the azetidine ring.
類似化合物との比較
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound has a similar azetidine ring structure but with different substituents.
3-allylazetidin-2-one: Another azetidine derivative with an allyl group.
3-(buta-1,3-dien-1-yl)azetidin-2-one: A related compound with a butadiene substituent.
Uniqueness
3-(Azetidin-3-yloxy)-N-isopropylpropanamide is unique due to its specific functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
1342740-48-0 |
|---|---|
分子式 |
C9H18N2O2 |
分子量 |
186.25 g/mol |
IUPAC名 |
3-(azetidin-3-yloxy)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C9H18N2O2/c1-7(2)11-9(12)3-4-13-8-5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
InChIキー |
NLXGTSPQJNQNCS-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)CCOC1CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


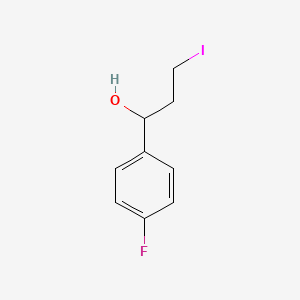
![tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B15327349.png)
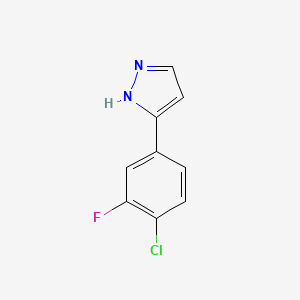
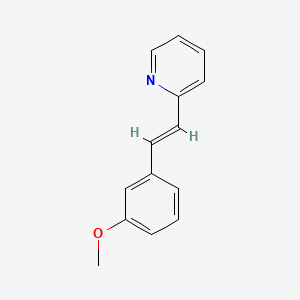
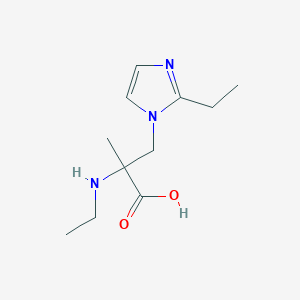
![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid](/img/structure/B15327388.png)
![2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine](/img/structure/B15327389.png)

![[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15327404.png)
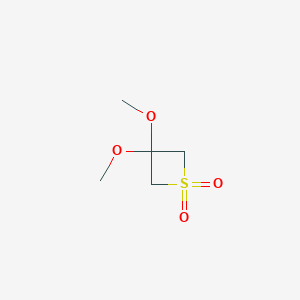
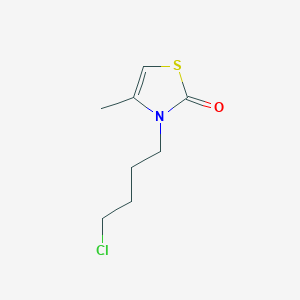
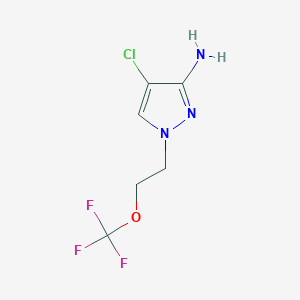
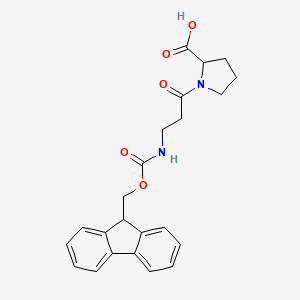
![8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B15327452.png)
